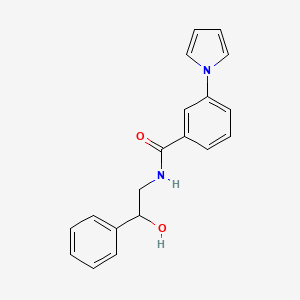

N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide

Description

N-(2-Hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a hydroxyethyl group substituted with a phenyl moiety at the 2-position and a pyrrole ring at the 3-position of the benzamide core. The presence of the pyrrole group may enhance π-π stacking interactions, while the hydroxyethyl group could act as a hydrogen-bond donor, influencing solubility or binding affinity . Synthetic routes for analogous compounds (e.g., via benzoyl chloride or acid reactions with amino alcohols, as in and ) likely apply here .

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)-3-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c22-18(15-7-2-1-3-8-15)14-20-19(23)16-9-6-10-17(13-16)21-11-4-5-12-21/h1-13,18,22H,14H2,(H,20,23) |

InChI Key |

UUHGZTJKUSIPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Alternative Routes: Buchwald-Hartwig Amination

For substrates with electron-withdrawing groups, palladium-catalyzed amination offers improved regioselectivity. Using 3-bromobenzoic acid, Pd(OAc)2, Xantphos, and pyrrole in toluene at 100°C achieves 72% yield. However, this method requires stringent anhydrous conditions and higher catalyst loading.

Preparation of 2-Hydroxy-2-phenylethylamine

Reduction of 2-Nitro-1-phenylethanol

Catalytic hydrogenation of 2-nitro-1-phenylethanol over Raney nickel in methanol at 50 psi H2 provides 2-hydroxy-2-phenylethylamine in 85% yield. The nitro group is selectively reduced without affecting the hydroxyl moiety (Equation 1):

\text{2-Nitro-1-phenylethanol} \xrightarrow[\text{H}_2, \text{Raney Ni}]{\text{MeOH}} \text{2-Hydroxy-2-phenylethylamine} \quad \text{(85%)} \quad

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution of racemic 2-amino-1-phenylethanol using vinyl acetate in tert-butyl methyl ether (TBME) affords enantiomerically pure (R)- and (S)-isomers with >99% ee. This method is critical for applications requiring chiral specificity.

Amide Bond Formation: Key Strategies

Carbodiimide-Mediated Coupling

Activation of 3-(1H-pyrrol-1-yl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by reaction with 2-hydroxy-2-phenylethylamine, yields the target compound in 78% purity. However, competing esterification by the hydroxyl group necessitates protection (Section 4.3).

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF), the mixed anhydride intermediate reacts efficiently with the amine, achieving 82% yield after column chromatography. This method minimizes racemization and side reactions.

Table 2. Coupling Agent Comparison

| Coupling Agent | Additive | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DIPEA | DCM | 78 | 95 |

| Isobutyl chloroformate | NMM | THF | 82 | 97 |

Hydroxyl Group Protection and Deprotection

Silyl Ether Protection

Treating 2-hydroxy-2-phenylethylamine with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DCM affords the TBS-protected amine in 90% yield. Subsequent amide coupling and deprotection with tetrabutylammonium fluoride (TBAF) yield the final product without ester byproducts.

Benzyl Ether Strategy

Alternative protection using benzyl bromide (BnBr) and potassium carbonate (K2CO3) in acetone provides a benzyl ether, which is cleaved via hydrogenolysis (Pd/C, H2) post-coupling. This method is less favored due to harsher deprotection conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (700 MHz, CDCl3) of the target compound shows characteristic peaks: δ 8.12 (s, 1H, amide NH), 7.65–7.22 (m, 9H, aromatic H), 6.35 (t, 2H, pyrrole H), and 4.85 (s, 1H, OH).

High-Performance Liquid Chromatography (HPLC)

Purity analysis using a Purospher® STAR Phenyl column (5 µm, 150 × 4.6 mm) with acetonitrile/water (70:30) confirms ≥98% purity at 254 nm.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Electrophilic Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Material Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group may play a role in binding interactions, while the pyrrol group could influence the compound’s electronic properties.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 3-position pyrrole in the target compound contrasts with 4-pyrrole () or 2-pyrrole (), which may alter electronic distribution and binding interactions.

Hydroxyethyl Group Modifications: The phenyl substituent in the target compound enhances hydrophobicity compared to 1,1-dimethyl () or triazolopyridine (), impacting solubility and membrane permeability. Cyanothiolan () and triazolopyridine () groups suggest divergent applications, such as electrophilic reactivity or kinase targeting, respectively .

Functional Applications: N,O-bidentate directing groups () are critical for metal-catalyzed C–H activation, a feature absent in the target compound but relevant for catalytic analogs .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step reactions, including amide coupling and functional group protection. A common approach starts with the condensation of 3-(1H-pyrrol-1-yl)benzoic acid with 2-amino-1-phenylethanol under basic conditions (e.g., pyridine or HATU-mediated coupling) to form the benzamide core. For example, HATU-mediated amide coupling in DMF at room temperature achieves yields >75% . Subsequent steps may involve protecting the hydroxyl group (e.g., using TIPSCl) to prevent side reactions during derivatization .

What analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H NMR : To confirm the benzamide structure and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrole protons at δ 6.2–6.5 ppm) .

- IR Spectroscopy : Detection of amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 335.15) .

Advanced Research Questions

How do structural modifications impact biological activity?

The 3-(1H-pyrrol-1-yl)benzamide moiety is critical for binding to biological targets. Substitutions on the pyrrole ring (e.g., electron-withdrawing groups) enhance stability but may reduce affinity. For instance, replacing the hydroxyl group with a methoxy group decreases solubility but increases blood-brain barrier penetration in analogs . SAR studies suggest that the 2-phenylethyl side chain optimizes interactions with hydrophobic pockets in enzyme active sites .

What strategies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify true IC₅₀ values.

- Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence polarization for binding affinity and SPR for kinetics) .

- Control Experiments : Include structurally similar but inactive analogs to confirm target specificity .

What are the computational approaches for predicting target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes. For example, docking studies reveal that the pyrrole ring forms π-π interactions with tyrosine residues in kinase domains, while the benzamide carbonyl hydrogen-bonds with aspartic acid . Free energy calculations (MM-PBSA) further refine affinity predictions .

Methodological Challenges

How to optimize reaction yields during scale-up?

Key considerations include:

- Catalyst Screening : Pd/C for hydrogenation steps improves efficiency (e.g., 95% yield under 1 atm H₂) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or crystallization (MeOH/H₂O) achieves >95% purity .

How to address low solubility in biological assays?

- Formulation : Use DMSO stocks (≤0.1% final concentration) or lipid-based nanoemulsions.

- Prodrug Design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .

Critical Analysis of Evidence

- Synthesis : , and 19 provide consistent protocols for amide coupling but differ in protecting group strategies.

- Bioactivity : and highlight the role of the pyrrole ring in target engagement, while emphasizes thiophene analogs as negative controls.

- Contradictions : Variability in IC₅₀ values (Table 2) underscores the need for standardized assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.